N-(4-Fluorophenyl)-4-methoxyaniline
Overview
Description
“N-(4-Fluorophenyl)-4-methoxyaniline” is a chemical compound. However, there is limited information available about this specific compound. It is important to note that it contains a fluorophenyl group and a methoxyaniline group123.
Synthesis Analysis
There is no specific information available on the synthesis of “N-(4-Fluorophenyl)-4-methoxyaniline”. However, similar compounds have been synthesized through various methods45.Molecular Structure Analysis
The molecular structure of “N-(4-Fluorophenyl)-4-methoxyaniline” is not readily available. However, similar compounds have been analyzed using techniques such as X-ray crystallography6.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “N-(4-Fluorophenyl)-4-methoxyaniline”. However, similar compounds have been involved in various chemical reactions78.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-Fluorophenyl)-4-methoxyaniline” are not readily available. However, similar compounds have been analyzed for their properties131415.Scientific Research Applications
Synthesis and Characterization
Synthesis of Ligands and Organometallic Chelates
N-(4-Fluorophenyl)-4-methoxyaniline (FL) is used in the synthesis of maleanilic acid ligands and their organometallic chelates. These chelates, particularly the chromium complex, show high antitumor activity against various human carcinoma cell lines (Oraby et al., 2020).
Synthesis and Growth of Benzylideneaniline Compounds
N-(4-Fluorophenyl)-4-methoxyaniline and related compounds are synthesized and characterized for their properties. These compounds exhibit nonlinear optical properties and are evaluated for biological activities (Subashini et al., 2021).
Chemical Properties and Applications
Investigation of Molecular Structure
The compound's molecular structure has been studied in relation to pyrazoline derivatives. It shows unique geometric parameters and intermolecular hydrogen bonding, demonstrating its potential in chemical research (Köysal et al., 2005).
Antimicrobial Activity of Schiff Bases
Schiff bases derived from N-(4-Fluorophenyl)-4-methoxyaniline have been studied for their antimicrobial activities, demonstrating moderate antibacterial activities against human pathogenic bacteria (Salehi et al., 2015).
Application in PET Imaging for Alzheimer's Disease
A derivative of N-(4-Fluorophenyl)-4-methoxyaniline has been used in PET imaging probes for quantifying serotonin receptors in the brains of Alzheimer's disease patients (Kepe et al., 2006).
Zinc(II) Complex for Antimicrobial Activities
The Zinc(II) complex of N-(4-Fluorophenyl)-4-methoxyaniline has been synthesized and characterized, showing antimicrobial activities against various bacteria and fungi (Obaleye et al., 2016).
Synthesis of Fluorescent Probes
The compound has been used in the synthesis of Schiff base fluorescent probes, which demonstrate selective sensitivity toward transition metal ions, exhibiting on/off fluorescence behavior (Hu et al., 2010).
Safety And Hazards
The safety and hazards of “N-(4-Fluorophenyl)-4-methoxyaniline” are not readily available. However, similar compounds have been analyzed for their safety and hazards161718.
Future Directions
There is no specific information available on the future directions of “N-(4-Fluorophenyl)-4-methoxyaniline”. However, similar compounds have been studied for their potential applications192021.
Please note that the information provided is based on the available data and may not be fully accurate or complete. For a comprehensive analysis, further research and studies are required.
properties
IUPAC Name |
N-(4-fluorophenyl)-4-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBAWYAKHGPVMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorophenyl)-4-methoxyaniline |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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